CCC-0346 Exhibits 3.3-Fold Superior Potency for cccDNA Inhibition in HepDES19 Cells
In HepDES19 cell-based cccDNA assays, CCC-0346 demonstrates an EC50 of 3 μM against HBV cccDNA accumulation, whereas the closest structural analog CCC-0975 yields an EC50 of 10 μM under identical conditions [1]. This represents a 3.3-fold improvement in antiviral potency for CCC-0346 over CCC-0975, establishing CCC-0346 as the more potent DSS derivative for cccDNA inhibition.
| Evidence Dimension | EC50 for inhibition of HBV cccDNA accumulation |
|---|---|
| Target Compound Data | EC50 = 3 μM (CCC-0346) |
| Comparator Or Baseline | EC50 = 10 μM (CCC-0975) |
| Quantified Difference | 3.3-fold lower EC50 (more potent) |
| Conditions | HepDES19 cells, Southern blot quantification, compound treatment for 14 days post-tetracycline withdrawal |
Why This Matters
For researchers screening cccDNA inhibitors, CCC-0346's 3.3-fold potency advantage translates to lower compound consumption and a wider effective concentration window in cell-based mechanistic studies.
- [1] Cai D, Mills C, Yu W, et al. Identification of disubstituted sulfonamide compounds as specific inhibitors of hepatitis B virus covalently closed circular DNA formation. Antimicrob Agents Chemother. 2012 Aug;56(8):4277-88. doi: 10.1128/AAC.00473-12. PMID: 22644022; PMCID: PMC3421587. View Source
